molecular formula C17H20BrN3O4 B13723074 GP-AMC, Fluorogenic Substrate

GP-AMC, Fluorogenic Substrate

Cat. No.: B13723074
M. Wt: 410.3 g/mol
InChI Key: PASXTQMFJRHMLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GP-AMC involves the coupling of Gly-Pro with 7-amido-4-methylcoumarin (AMC). The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of GP-AMC follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

GP-AMC is widely used in scientific research due to its ability to act as a fluorogenic substrate for various enzymes. Some of its applications include:

Mechanism of Action

GP-AMC exerts its effects through enzymatic hydrolysis. When enzymes such as DPPIV act on GP-AMC, they cleave the amide bond, releasing the fluorescent AMC moiety. This fluorescence can be measured to quantify enzyme activity. The molecular targets of GP-AMC include enzymes involved in proteolysis, such as DPPIV, CD26, and FAP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GP-AMC is unique due to its high sensitivity and specificity for DPPIV and related enzymes. Its strong fluorescence and stability make it an ideal substrate for various biochemical assays .

Properties

IUPAC Name

1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASXTQMFJRHMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115035-46-6
Record name Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide
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